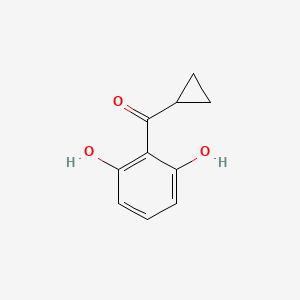
Cyclopropyl(2,6-dihydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(2,6-dihydroxyphenyl)methanone is a chemical compound with the molecular formula C10H10O3 This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring that has two hydroxyl groups at the 2 and 6 positions, and a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,6-dihydroxyphenyl)methanone typically involves the cyclopropanation of a suitable phenyl precursor followed by the introduction of hydroxyl groups at the 2 and 6 positions. One common method involves the use of cyclopropyl bromide and a phenyl compound under basic conditions to form the cyclopropyl-phenyl intermediate. This intermediate is then subjected to hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl(2,6-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers, esters, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced phenyl derivatives.
Substitution: Ethers, esters, or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(2,6-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclopropyl(2,6-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropyl group can influence the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl(2,6-dihydroxyphenyl)methanone can be compared with other similar compounds such as:
2,6-Dihydroxyacetophenone: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenol: Similar structure but lacks the methanone group.
Cyclopropyl-(2,4-dihydroxy-phenyl)-methanone: Similar structure but with hydroxyl groups at different positions.
Uniqueness: The presence of both the cyclopropyl group and the 2,6-dihydroxy substitution pattern makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct biological and chemical properties not observed in other similar compounds.
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
cyclopropyl-(2,6-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C10H10O3/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,11-12H,4-5H2 |
InChI-Schlüssel |
JFNFELDJFOZGSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2=C(C=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















